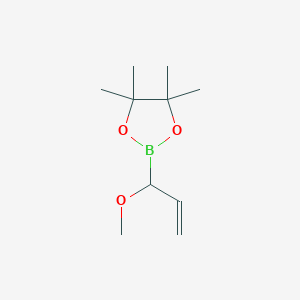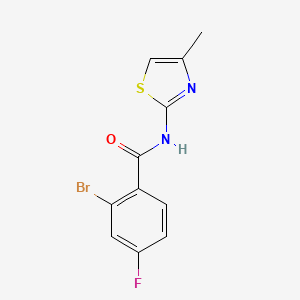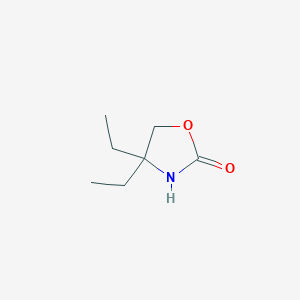
4,4-Diethyl-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethyl-2-oxazolidinone is a heterocyclic organic compound belonging to the oxazolidinone class. Oxazolidinones are five-membered rings containing both nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse applications in medicinal chemistry, particularly as scaffolds for drug development .
準備方法
Synthetic Routes and Reaction Conditions: 4,4-Diethyl-2-oxazolidinone can be synthesized through various methods. One common approach involves the reaction of diethylamine with ethylene carbonate under basic conditions. The reaction typically proceeds as follows:
- Diethylamine is reacted with ethylene carbonate in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of the oxazolidinone ring.
- The product is then purified through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 4,4-Diethyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives .
科学的研究の応用
4,4-Diethyl-2-oxazolidinone has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4,4-Diethyl-2-oxazolidinone involves its interaction with specific molecular targets. In the context of its antimicrobial properties, oxazolidinones inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit. This prevents the formation of a functional 70S initiation complex, thereby blocking protein synthesis . The compound’s ability to form hydrogen bonds with amino acid residues contributes to its efficacy .
類似化合物との比較
Linezolid: A well-known oxazolidinone antibiotic with similar structural features.
Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness: 4,4-Diethyl-2-oxazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
特性
CAS番号 |
102074-45-3 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
4,4-diethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-3-7(4-2)5-10-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |
InChIキー |
SOUYHQNDZKGIQU-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC(=O)N1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


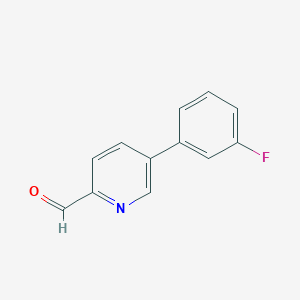
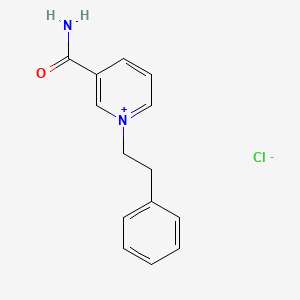
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)

![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)
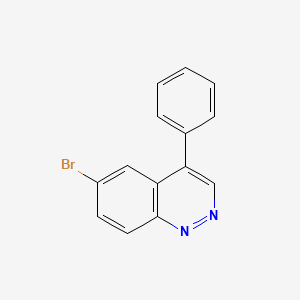
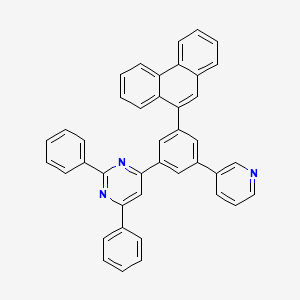
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
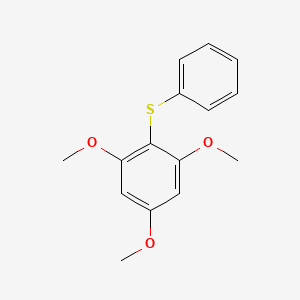
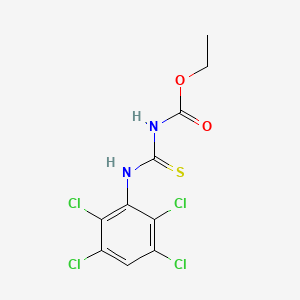
![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)
